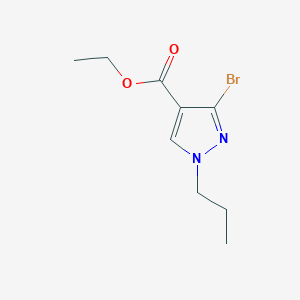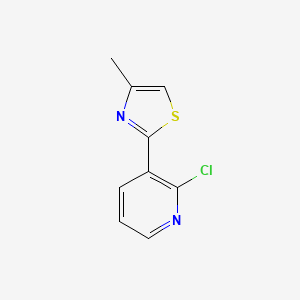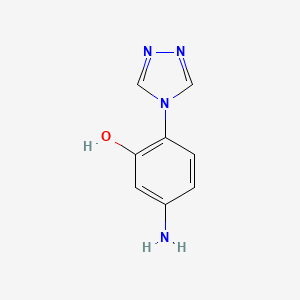
Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-propil-1H-pirazol-4-carboxilato de etilo: es un compuesto químico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 3, un grupo propilo en la posición 1 y un grupo éster de etilo en la posición 4. Los pirazoles son conocidos por su versatilidad en la síntesis orgánica y la química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Bromo-1-propil-1H-pirazol-4-carboxilato de etilo normalmente implica la ciclación de precursores apropiados. Un método común es la reacción de 3-bromo-1-propil-1H-pirazol con cloroformiato de etilo en condiciones básicas. La reacción se lleva a cabo generalmente en un disolvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se logra a menudo mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
3-Bromo-1-propil-1H-pirazol-4-carboxilato de etilo: puede experimentar diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de bromo en la posición 3 puede ser sustituido por otros nucleófilos, como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de ciclación: Puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio, tiolato de potasio y alcóxido de sodio. Estas reacciones se llevan a cabo normalmente en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF).
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados de pirazol 3-sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes estados de oxidación del compuesto .
Aplicaciones Científicas De Investigación
3-Bromo-1-propil-1H-pirazol-4-carboxilato de etilo: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como precursor para el desarrollo de agentes farmacéuticos.
Industria: El compuesto se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-1-propil-1H-pirazol-4-carboxilato de etilo implica su interacción con dianas moleculares específicas. El átomo de bromo y el grupo éster desempeñan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas y receptores, lo que provoca diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y de los derivados formados a partir del compuesto .
Comparación Con Compuestos Similares
3-Bromo-1-propil-1H-pirazol-4-carboxilato de etilo: puede compararse con otros compuestos similares, como:
3-Bromo-1H-pirazol-4-carboxilato de etilo: Carece del grupo propilo en la posición 1.
3-Bromo-4-metil-1H-pirazol-5-carboxilato de etilo: Tiene un grupo metilo en la posición 4 en lugar del grupo propilo.
3-Bromo-1H-pirazol-5-carboxilato de etilo: Carece del grupo propilo y tiene el grupo éster en la posición 5.
La singularidad de 3-Bromo-1-propil-1H-pirazol-4-carboxilato de etilo
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
ethyl 3-bromo-1-propylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
Clave InChI |
IQUNFCZUMZBQLM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)


![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)





![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)


